molecular formula C15H17NS B12074586 N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B12074586
M. Wt: 243.4 g/mol
InChI Key: IDCYZQDFXWQJIG-UHFFFAOYSA-N
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Description

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a methyl group at the para-position and a thiophen-3-yl moiety at the ortho-position.

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3

InChI Key

IDCYZQDFXWQJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the formation of the thiophene-substituted phenyl ring followed by the attachment of the cyclopropanamine group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as cuprous iodide and ligands like bis(diphenylphosphino)ferrocene are used to facilitate the amidation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives .

Scientific Research Applications

N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group can form hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key differences in molecular structure, substituents, and biological activity among the target compound and analogous molecules:

Compound Name Molecular Formula Substituents Molecular Weight Reported Activity/Use Reference
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine (Target) C₁₅H₁₇NS 4-methyl, 2-(thiophen-3-yl) 243.37 (calculated) Not explicitly reported -
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 2-nitro 192.2 Laboratory research chemical
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS Thiophen-3-yl, naphthoxy 298.4 Pharmaceutical impurity
2-Methyl-5-nitro-1-[2-(1-phenyl-2-(thiophen-3-yl)ethoxy)ethyl]-1H-imidazole (5b) C₁₉H₂₀N₃O₃S Thiophen-3-yl, nitroimidazole 374.45 Antibacterial activity
N-{[4-(2-Methylpropyl)phenyl]methyl}cyclopropanamine C₁₄H₂₁N 4-isobutyl 203.32 Small-molecule scaffold

Key Findings

Thiophen-3-yl Substitution: The presence of thiophen-3-yl in the target compound and 5b () suggests enhanced π-π stacking interactions, which may improve binding to hydrophobic biological targets. In 5b, this group contributes to antibacterial efficacy against Gram-positive pathogens.

Cyclopropane Ring :

  • Cyclopropanamine derivatives, such as the target compound and N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine (), leverage the ring’s strain to enforce conformational rigidity. This property is critical in drug design for optimizing target engagement.

Safety and Stability: N-[(2-Nitrophenyl)methyl]cyclopropanamine () is classified as low hazard under standard handling conditions, with stability noted in recommended storage environments. However, combustion may release toxic gases (e.g., CO, NOₓ), a common risk among nitroaromatics. Thiophene-containing compounds like 5b () and the target compound may exhibit distinct toxicity profiles due to sulfur-based metabolites, though specific data are absent.

Synthetic Methodologies :

  • Reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions in ) is a plausible route for synthesizing the target compound, analogous to cyclopropanamine derivatives in .
  • Thiophen-3-yl incorporation in 5b () involves coupling chloroethyl intermediates with thiophene derivatives, a strategy adaptable to the target compound’s synthesis.

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